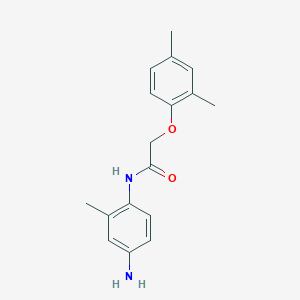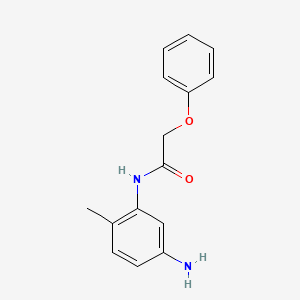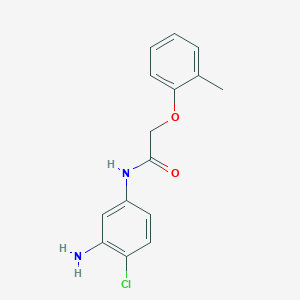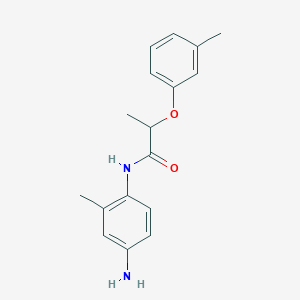
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide, also known as N-desmethylclozapine or N-desmethyl-clozapine, is a synthetic organic compound with a wide range of applications in scientific research. It is a derivative of clozapine, an atypical antipsychotic drug used to treat schizophrenia and other psychiatric disorders. N-desmethylclozapine has been studied for its potential to modulate the activity of neurotransmitters in the brain and has been found to have a variety of effects on biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research on derivatives related to N-(4-Amino-2-methylphenyl)-2-(3-methylphenoxy)-propanamide has shown promising antimicrobial properties. For example, a study by Tumosienė et al. (2012) synthesized azole derivatives from a similar compound, demonstrating good antibacterial activity against Rhizobium radiobacter (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2012). Additionally, Helal et al. (2013) explored the antibacterial and antifungal activities of 2-(6-methoxy-2-naphthyl)propionamide derivatives, revealing significant antimicrobial effects comparable to standard agents like Ampicillin and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anticancer Activity
Another area of interest is the compound's potential in cancer treatment. Tumosienė et al. (2020) synthesized novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, testing their antioxidant and anticancer activities. Some derivatives exhibited notable efficacy against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, showing higher cytotoxicity than traditional anticancer agents (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Pharmacokinetics and Drug Development
Research into the pharmacokinetics and drug development applications of related compounds, like selective androgen receptor modulators (SARMs), has been conducted. Gao et al. (2011) focused on carbon-11-labeled propanamide derivatives for prostate cancer imaging, highlighting the importance of these compounds in developing diagnostic tools for cancer treatment (Gao, Wang, Miller, & Zheng, 2011).
Molecular Studies and Drug Mechanisms
Quantum chemical studies have been utilized to understand the molecular properties and interactions of compounds like bicalutamide, which is closely related to the compound . Otuokere and Amaku (2015) provided insights into bicalutamide’s molecular interactions, aiding the design of more effective cancer therapeutics (Otuokere & Amaku, 2015).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(3-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-4-6-15(9-11)21-13(3)17(20)19-16-8-7-14(18)10-12(16)2/h4-10,13H,18H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBIRVGDSSYHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




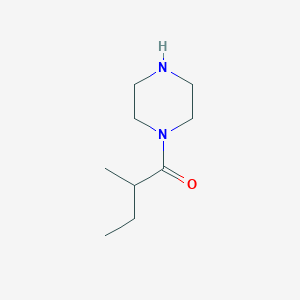

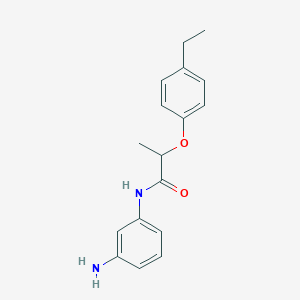
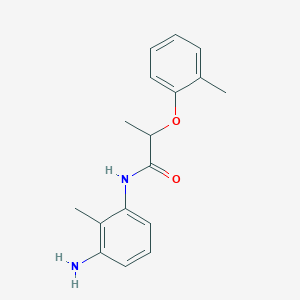
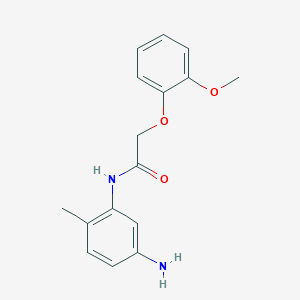
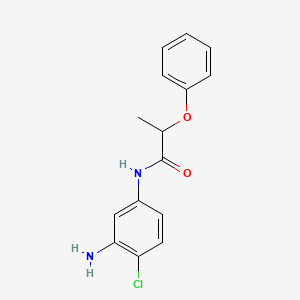
![5-Iodobenzo[d]isoxazole](/img/structure/B3174840.png)

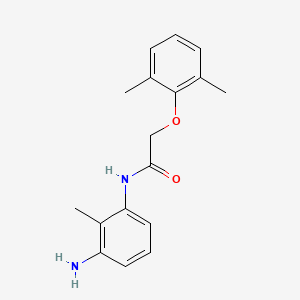
![N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B3174863.png)
